3-(Vinylsulfamido)-1,2,4-triazole

Description

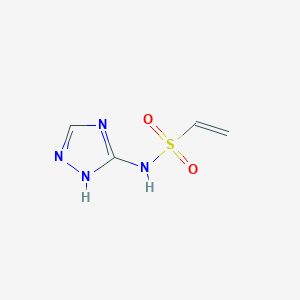

3-(Vinylsulfamido)-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocycle, characterized by a vinylsulfamido (-SO₂-NH-CH₂-CH₂) substituent at the 3-position of the triazole ring. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal and industrial chemistry due to its stability, synthetic accessibility, and capacity to engage in hydrogen bonding and π-π interactions . The vinylsulfamido group introduces electron-withdrawing properties, which may enhance biological activity by modulating electronic effects on the triazole core .

Properties

Molecular Formula |

C4H6N4O2S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)ethenesulfonamide |

InChI |

InChI=1S/C4H6N4O2S/c1-2-11(9,10)8-4-5-3-6-7-4/h2-3H,1H2,(H2,5,6,7,8) |

InChI Key |

ZINWWRXEDWNFSU-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)NC1=NC=NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Vinylsulfamido)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with a vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Vinylsulfamido)-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the vinyl group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(Vinylsulfamido)-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and antimicrobial agent.

Medicine: Investigated for its potential use in drug development, particularly for antifungal and anticancer therapies.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Vinylsulfamido)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Table 1: Substituent-Driven Activity Trends in 1,2,4-Triazole Derivatives

Comparison with 1,2,3-Triazole Isomers

The position of nitrogen atoms in the triazole ring significantly impacts bioactivity:

- 1,2,4-Triazoles generally outperform 1,2,3-triazoles in antiproliferative assays. For example, replacing 1,2,4-triazole with 1,2,3-triazole in carboxamide derivatives led to a complete loss of anticancer activity against six cell lines . This highlights the critical role of the triazole isomer in maintaining efficacy.

- 1,2,3-Triazole hybrids , while less potent in anticancer contexts, are widely explored for their modular synthesis via click chemistry .

Thione vs. Sulfamido Derivatives

- 1,2,4-Triazole-3-thiones are extensively studied for their broad-spectrum bioactivity, including antimicrobial and anticancer effects. Their sulfur atom enhances metal-binding capacity, which is pivotal in enzyme inhibition .

- Sulfamido derivatives (e.g., this compound) may offer distinct advantages, such as improved solubility and metabolic stability due to the sulfonamide moiety. However, comparative data with thiones remain scarce, warranting further investigation.

Pharmacological Potential and Toxicity

- Low Toxicity: 1,2,4-triazole derivatives are generally low-toxic, making them attractive for drug development. For instance, fluorophenyl-substituted triazoles showed promising diuretic activity without significant toxicity in preclinical models .

- Current research emphasizes combining triazoles with heterocyclic fragments (e.g., thiophene, pyridine) to enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.